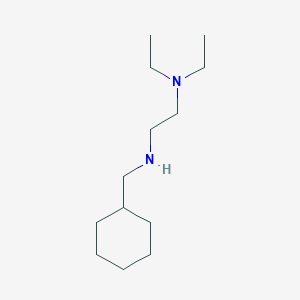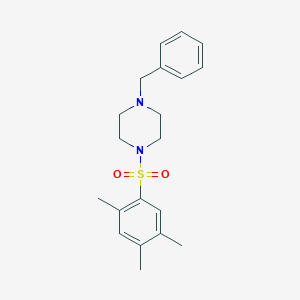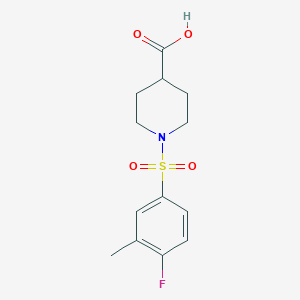![molecular formula C15H23NO3 B355324 N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine CAS No. 893579-10-7](/img/structure/B355324.png)
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.3746 . This compound is characterized by the presence of an ethoxy and methoxy group attached to a phenyl ring, and an oxolan-2-ylmethyl group attached to an amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with oxolan-2-ylmethylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halides or alkoxides.
Applications De Recherche Scientifique
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine can be compared with other similar compounds, such as:
[(3-Ethoxy-4-methoxyphenyl)methyl][1-(oxolan-2-yl)ethyl]amine: Similar structure but with a different substitution pattern on the oxolan ring.
[(3-Ethoxy-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine: Contains a pyrrolidine ring instead of an oxolan ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
893579-10-7 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35g/mol |
Nom IUPAC |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H23NO3/c1-3-18-15-9-12(6-7-14(15)17-2)10-16-11-13-5-4-8-19-13/h6-7,9,13,16H,3-5,8,10-11H2,1-2H3 |
Clé InChI |
LIKRFZACQMBULF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2CCCO2)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNCC2CCCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B355427.png)
![8,10-bis(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355462.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355493.png)
![10-(4-chlorophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355517.png)
![10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),2,4,10,12-pentaen-13-ol](/img/structure/B355521.png)

![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)



![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)
![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)

![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)
